Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
This compound belongs to the tetrahydropyridine carboxylate family, characterized by a partially saturated pyridine ring substituted with ester, aryl, and oxo groups. The 2-chloro-5-nitrophenyl substituent at position 4 distinguishes it from related derivatives, likely influencing electronic properties and reactivity.
Properties
IUPAC Name |
methyl 4-(2-chloro-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5/c1-7-13(14(19)22-2)10(6-12(18)16-7)9-5-8(17(20)21)3-4-11(9)15/h3-5,10H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFERLILLXNEEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then subjected to a series of reactions, including condensation with a suitable pyridine derivative, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Structural Properties
The compound features a 1,4-dihydropyridine core which is known for its calcium channel modulatory properties. The presence of the 2-chloro-5-nitrophenyl substituent significantly influences its reactivity and biological interactions. The molecular formula is , and it exhibits a shallow boat conformation typical of dihydropyridine derivatives. The nitro group is oriented over the dihydropyridine ring, potentially affecting electron distribution and interaction with biological targets .
Calcium Modulation
One of the most significant applications of SK1759 is its potential as a calcium modulator . Calcium channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. Compounds that can modulate calcium levels are valuable in treating cardiovascular diseases and neurological disorders .
Antimicrobial Properties
Preliminary studies suggest that SK1759 exhibits antimicrobial activity against various pathogens. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways within microbial cells. Further research is needed to elucidate the specific mechanisms involved .
Therapeutic Potential
The therapeutic applications of SK1759 are diverse:
- Cardiovascular Diseases : Due to its calcium modulatory effects, it may be developed as a treatment for hypertension or arrhythmias.
- Neurological Disorders : Its ability to influence calcium signaling pathways could make it a candidate for managing conditions such as epilepsy or Alzheimer's disease.
- Infectious Diseases : Given its antimicrobial properties, it may serve as a lead compound for developing new antibiotics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Biological Activity
Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (referred to as compound 1) is a complex heterocyclic compound belonging to the tetrahydropyridine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
Compound 1 has the molecular formula C19H21ClN2O5 and a molecular weight of approximately 392.84 g/mol. The structural features include a 1,4-dihydropyridine ring and a chloro-nitrophenyl substituent that contribute to its biological activity. The compound exhibits a shallow boat conformation typical of dihydropyridine derivatives, which is crucial for its interaction with biological targets .
Calcium Modulation
One of the significant biological activities of compound 1 is its potential calcium modulatory properties . Studies indicate that compounds with a similar structure can influence calcium channels, which play a vital role in various physiological processes including muscle contraction and neurotransmitter release .
Antimicrobial Activity
Research has shown that derivatives of tetrahydropyridine exhibit antimicrobial properties . For instance, related compounds have demonstrated activity against various bacterial strains, suggesting that compound 1 may also possess similar effects. The nitro group in the structure often enhances antimicrobial efficacy by interfering with bacterial DNA synthesis .
Anti-inflammatory and Analgesic Effects
Tetrahydropyridine derivatives are known for their anti-inflammatory and analgesic properties. Compound 1 may modulate pain pathways by acting as an antagonist on transient receptor potential vanilloid (TRPV) channels, which are implicated in pain sensation . In vitro studies have reported significant inhibition of TRPV channels by structurally related compounds.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of tetrahydropyridine derivatives:
- Anticancer Activity : Some tetrahydropyridine derivatives have shown promising results against cancer cell lines. For example, certain compounds exhibited IC50 values in the low micromolar range against human neuroblastoma cell lines (SK-N-SH), indicating potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SK-N-SH | 11 ± 1.3 |
| Compound B | A549 | 58 ± 4.1 |
- Monoamine Oxidase Inhibition : Related compounds have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative diseases .
The mechanisms through which compound 1 exerts its biological effects are multifaceted:
- Calcium Channel Interaction : By modulating calcium channels, compound 1 may influence cellular excitability and neurotransmitter release.
- Receptor Antagonism : As a TRPV antagonist, it can block pathways associated with pain perception and inflammation.
Q & A
Q. What synthetic strategies are effective for optimizing the yield of Methyl 4-(2-chloro-5-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. Key steps include nitro group reduction, cyclocondensation, and esterification. Reaction conditions such as temperature (e.g., 80–100°C for nitro group activation) and solvent selection (e.g., ethanol or DMF) significantly impact yield. Catalysts like palladium (for reductive cyclization, as noted in nitroarene chemistry ) and acid/base promoters are critical. For purification, column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard. Yield optimization requires monitoring intermediates via TLC and NMR (e.g., tracking aromatic proton shifts at δ 7.2–8.5 ppm) .
Q. How can structural elucidation be performed to confirm the molecular conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining molecular conformation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.4927 Å, b = 15.3756 Å) provide precise bond angles and dihedral angles . Spectroscopic methods include:
- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm), carbonyl carbons (δ 165–175 ppm), and nitrophenyl groups (δ 145–155 ppm for nitro carbons) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 392.9 for C₁₅H₁₄ClN₃O₅) confirm molecular weight .
Q. What are the common functional group transformations applicable to this compound?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling further derivatization (e.g., amidation). The ester group undergoes hydrolysis (acid/base) to carboxylic acid, useful for coupling reactions. The ketone at position 6 can participate in nucleophilic additions (e.g., Grignard reagents). Chlorine substitution (via SNAr) is feasible under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-5-nitrophenyl group influence reaction mechanisms in cyclization steps?
- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the phenyl ring for electrophilic substitution but deactivate it for nucleophilic attacks. In cyclization, this directs regioselectivity toward positions with higher electron density. Computational studies (DFT calculations) can map charge distribution, showing nitro groups lower the LUMO energy of intermediates, favoring [1,5]-hydride shifts or Michael additions . Experimental validation involves comparing reaction rates with substituted analogs (e.g., replacing Cl with OMe) .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions (e.g., bacterial strain variability) or purity differences. To address this:
- Standardize Assays : Use reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin).
- Validate Purity : HPLC (>95% purity) and elemental analysis (C, H, N within 0.4% of theoretical) .
- SAR Studies : Compare substituent effects (e.g., Cl vs. NO₂ positioning) to isolate activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. For example:
- Target Selection : Enzymes like dihydrofolate reductase (DHFR) or cytochrome P450.
- Binding Affinity : Score poses using binding energy (ΔG ≤ -8 kcal/mol suggests strong interaction).
- Validation : Compare with crystallographic data (e.g., PDB ID 1U72 for DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
